4-[1-(2-Chloropropanoyl)piperidin-3-yl]-4-methyl-1,3-oxazolidin-2-one
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Overview
Description
4-[1-(2-Chloropropanoyl)piperidin-3-yl]-4-methyl-1,3-oxazolidin-2-one is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a complex structure that includes a piperidine ring, an oxazolidinone ring, and a chloropropanoyl group, making it a subject of interest for researchers exploring new chemical entities with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-Chloropropanoyl)piperidin-3-yl]-4-methyl-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of a piperidine derivative. This can be achieved through the reaction of a suitable amine with a halogenated compound under basic conditions.
Introduction of the Chloropropanoyl Group: The piperidine intermediate is then reacted with 2-chloropropanoyl chloride in the presence of a base such as triethylamine to introduce the chloropropanoyl group.
Cyclization to Form the Oxazolidinone Ring: The final step involves cyclization to form the oxazolidinone ring. This can be accomplished by reacting the intermediate with an appropriate reagent, such as an isocyanate, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-Chloropropanoyl)piperidin-3-yl]-4-methyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.
Substitution: The chloropropanoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
Chemistry
In chemistry, 4-[1-(2-Chloropropanoyl)piperidin-3-yl]-4-methyl-1,3-oxazolidin-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential biological activity. Researchers may study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features may allow for the design of analogs with improved pharmacological properties, such as increased potency or reduced side effects.
Industry
In industrial applications, this compound may be used as an intermediate in the synthesis of other valuable chemicals. Its reactivity and functional groups make it a versatile building block for the production of various industrial products.
Mechanism of Action
The mechanism of action of 4-[1-(2-Chloropropanoyl)piperidin-3-yl]-4-methyl-1,3-oxazolidin-2-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-[1-(2-Chloropropanoyl)piperidin-3-yl]-4-methyl-1,3-oxazolidin-2-one: can be compared with other piperidine and oxazolidinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This unique arrangement allows for distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
4-[1-(2-chloropropanoyl)piperidin-3-yl]-4-methyl-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O3/c1-8(13)10(16)15-5-3-4-9(6-15)12(2)7-18-11(17)14-12/h8-9H,3-7H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDIODZOPPRASC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)C2(COC(=O)N2)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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